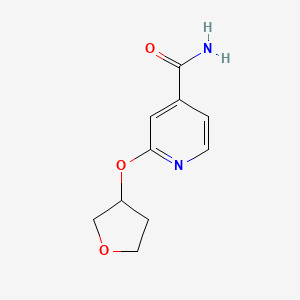
2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THF-INA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. THF-INA is a derivative of isonicotinamide, a compound that has been used in the treatment of tuberculosis. THF-INA has been found to have promising applications in the fields of biochemistry and physiology, and its synthesis and mechanism of action have been studied extensively.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Potentiation
A significant application of compounds related to 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide involves the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. A study by Shaffer et al. (2015) describes the discovery of a unique tetrahydrofuran ether class, which shows promise in treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Supramolecular Chemistry
Isonicotinamide, an integral part of the compound, has been utilized in the synthesis of Cu(II) complexes, as reported by Aakeröy et al. (2003). These complexes demonstrate the potential of isonicotinamide in creating diverse inorganic–organic hybrid materials, highlighting its utility in supramolecular chemistry (Aakeröy et al., 2003).
Medicinal Chemistry
In medicinal chemistry, 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide-related structures are explored for their bioactivity. Zhang et al. (2017) developed a catalytic oxidative amination of tetrahydrofuran, highlighting its potential in synthesizing N-substituted azoles (Zhang et al., 2017).
Hydrogen Bonding and Crystal Structures
The compound's role in hydrogen bonding and crystal structure formation is significant. Schmidtmann et al. (2009) conducted a charge density study of polymorphic isonicotinamide-oxalic acid molecular complexes, providing insights into hydrogen bond interactions (Schmidtmann et al., 2009).
Hydrogen Bond Network Control
Angeloni and Orpen (2001) explored the control of hydrogen bond network dimensionality in tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide, showcasing the compound's role in structuring two-dimensional NH⋯Cl hydrogen bond networks (Angeloni & Orpen, 2001).
Synthesis and Catalysis
In the field of synthesis and catalysis, Brenna et al. (2017) utilized a multienzymatic stereoselective cascade process involving tetrahydrofuran compounds to create biologically active products, indicating the compound's relevance in synthesizing complex molecules (Brenna et al., 2017).
Organic Synthesis
The use of 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide in organic synthesis is also notable. Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a related compound, in syntheses involving organometallics and organocatalysis, underscoring its versatility in various synthetic procedures (Pace et al., 2012).
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLZYHRCGAABDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

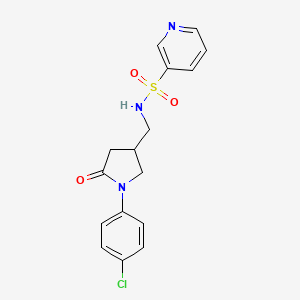
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2770323.png)

![[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2770325.png)
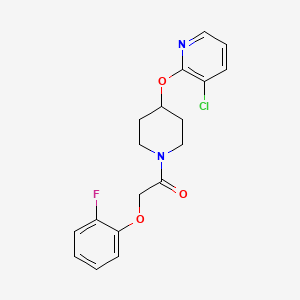


![N-[[1-[(2-Chloroacetyl)amino]cyclohexyl]methyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B2770331.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2770332.png)
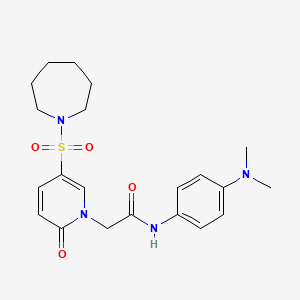
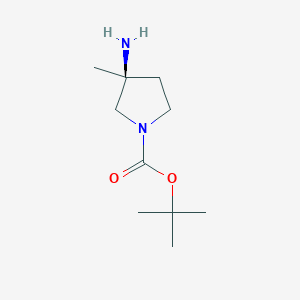
![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)
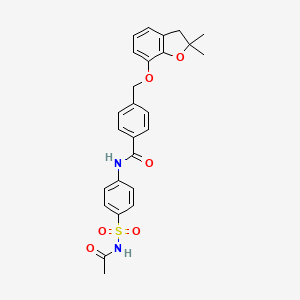
![N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2770345.png)